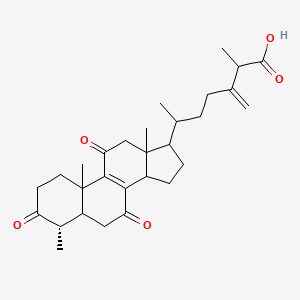
Antcin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antcin B is a natural product found in Taiwanofungus camphoratus with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Recent studies have highlighted Antcin B's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19.
- Inhibition of SARS-CoV-2 Protease : this compound has been shown to effectively inhibit the activity of the 3-chymotrypsin-like protease (3CL Pro) of SARS-CoV-2. In silico docking studies indicated that this compound exhibits strong binding affinity to 3CL Pro, surpassing that of established antiviral compounds like GC376. The binding energy of this compound was measured at −9.3 kcal/mol, indicating a robust interaction with key residues involved in protease activity .
- ACE2 Inhibition : Another mechanism through which this compound may exert its antiviral effects is by inhibiting the angiotensin-converting enzyme 2 (ACE2), a receptor that facilitates viral entry into host cells. Studies demonstrated that treatment with this compound significantly reduced ACE2 activity in cultured human epithelial cells .
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly in hepatocellular carcinoma.
- Induction of Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and activation of intrinsic and extrinsic apoptotic pathways. Specifically, it was found to enhance oxidative stress via NADPH oxidase activation, leading to cell death in hepatocellular carcinoma cell lines .
- Cell Viability Studies : In vitro studies using MTT assays indicated that this compound reduced cell viability in various cancer cell lines at concentrations that were non-cytotoxic to normal cells, highlighting its selective toxicity towards cancerous cells .
Antioxidant and Anti-inflammatory Effects
This compound exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for treating oxidative stress-related conditions.
- Oxidative Stress Modulation : The compound has been shown to mitigate oxidative stress by enhancing the body's antioxidant defenses. This effect is crucial for protecting against cellular damage caused by free radicals .
- Inflammation Reduction : In models of inflammation, this compound demonstrated the ability to decrease pro-inflammatory cytokines and markers, suggesting its potential use in managing inflammatory diseases .
Pharmacokinetic Profile and Safety
Understanding the pharmacokinetics and safety profile of this compound is essential for its development as a therapeutic agent.
- Cytotoxicity Assessment : Studies assessing the cytotoxicity of this compound have shown that it exhibits low toxicity at therapeutic concentrations. For instance, while high doses resulted in reduced viability in certain cell lines, lower concentrations were well-tolerated .
- ADMET Properties : Preliminary assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties suggest that this compound possesses favorable characteristics for oral bioavailability and low toxicity profiles .
Summary Table of Applications
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Antiviral | Inhibition of 3CL Pro and ACE2 | Strong binding affinity; reduces ACE2 activity |
| Anticancer | Induction of apoptosis | Selective toxicity towards cancer cells |
| Antioxidant | Modulation of oxidative stress | Enhances antioxidant defenses |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Decreases inflammation markers |
Eigenschaften
Molekularformel |
C29H40O5 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
2-methyl-3-methylidene-6-[(4S)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16?,17?,18-,19?,20?,21?,28?,29?/m0/s1 |
InChI-Schlüssel |
DVORYMAGXQGBQK-BQPMOXFZSA-N |
SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Isomerische SMILES |
C[C@H]1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Kanonische SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonyme |
antcin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















